molecular formula C11H21NO B13262269 4-[(Oxan-4-yl)methyl]piperidine

4-[(Oxan-4-yl)methyl]piperidine

Cat. No.: B13262269
M. Wt: 183.29 g/mol
InChI Key: DLWUECPUFPMNTC-UHFFFAOYSA-N
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Description

4-[(Oxan-4-yl)methyl]piperidine is a chemical compound that features a piperidine ring substituted with an oxan-4-ylmethyl group. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities . This compound is of interest in various fields, including pharmaceuticals and organic synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-[(Oxan-4-yl)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-[(Oxan-4-yl)methyl]piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Oxan-4-yl)methyl]piperidine involves its interaction with specific molecular targets. The piperidine ring is known to interact with various enzymes and receptors, modulating their activity. This compound may exert its effects through pathways involving neurotransmitter receptors or enzyme inhibition .

Comparison with Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

Uniqueness: 4-[(Oxan-4-yl)methyl]piperidine is unique due to the presence of the oxan-4-ylmethyl group, which imparts distinct chemical properties and biological activities compared to other piperidine derivatives .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

4-(oxan-4-ylmethyl)piperidine

InChI

InChI=1S/C11H21NO/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h10-12H,1-9H2

InChI Key

DLWUECPUFPMNTC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2CCOCC2

Origin of Product

United States

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